molecular formula C6H9ClO2 B8737585 4-Chloro-2,2-dimethyl-3-oxobutanal CAS No. 89517-74-8

4-Chloro-2,2-dimethyl-3-oxobutanal

Cat. No.: B8737585
CAS No.: 89517-74-8
M. Wt: 148.59 g/mol
InChI Key: NEZXFJMPFBOXBA-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethyl-3-oxobutanal (C₆H₉ClO₂) is a chlorinated aldehyde featuring a ketone group at the 3-position and two methyl substituents at the 2-position. The compound’s structure combines reactive functional groups (chloro, oxo, and aldehyde) with steric hindrance from the dimethyl groups.

Properties

CAS No.

89517-74-8

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

4-chloro-2,2-dimethyl-3-oxobutanal

InChI

InChI=1S/C6H9ClO2/c1-6(2,4-8)5(9)3-7/h4H,3H2,1-2H3

InChI Key

NEZXFJMPFBOXBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Key analogs include:

  • Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate (C₁₃H₁₃ClO₃): Features a 4-chlorobenzylidene group instead of dimethyl substituents, with an ester replacing the aldehyde .
  • Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate (C₁₂H₁₃ClN₂O₃): Incorporates a hydrazono group and an ester, enhancing conjugation and reactivity .
  • N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide derivatives : Azo-linked compounds with methoxy and chloro substituents, emphasizing aromatic interactions .
Table 1: Structural and Functional Group Comparison
Compound Key Substituents Functional Groups Key Features
4-Chloro-2,2-dimethyl-3-oxobutanal Cl, 2×(CH₃), CHO Aldehyde, ketone, chloro High steric hindrance, aldehyde reactivity
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate Cl, benzylidene, COOEt Ester, ketone, chloro Aromatic conjugation, antimicrobial activity
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate Cl, hydrazono, COOEt Hydrazone, ester, chloro Cytotoxic potential, enhanced conjugation
N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide Cl, OCH₃, azo linkage Azo, amide, chloro Chromophore properties, industrial applications

Physicochemical Properties

  • Reactivity: The aldehyde group in the target compound is more electrophilic than ester or amide groups in analogs, favoring nucleophilic additions. In contrast, hydrazono and azo groups in analogs enable condensation and photochemical reactions .
  • Stability : Chloro substituents in aromatic systems (e.g., benzylidene derivatives) enhance stability via resonance, whereas aliphatic chloro groups (as in the target compound) may increase susceptibility to hydrolysis .

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